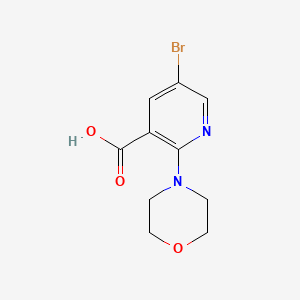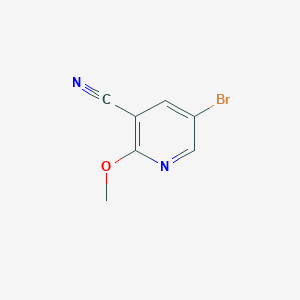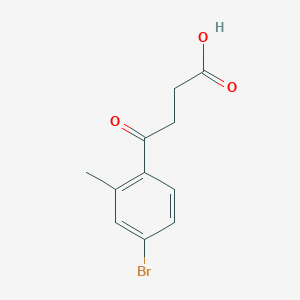
4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid
Descripción general
Descripción
4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid is a chemical compound that is part of a broader class of 4-substituted 2,4-dioxobutanoic acids. These compounds are known for their biological activity, particularly as inhibitors of various enzymes. The specific bromo-substituted derivative mentioned does not appear directly in the provided papers, but related compounds have been synthesized and studied for their potential applications in medicine and industry .
Synthesis Analysis
The synthesis of related 4-substituted 2,4-dioxobutanoic acids involves various chemical reactions, including ring-opening reactions, copper-catalyzed cross-coupling reactions, and other synthetic pathways. For instance, the synthesis of a similar compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, was achieved by reacting itaconic anhydride with 3-aminoacetophenone . Another related compound, a new surfactant with a benzene spacer, was synthesized via a novel copper-catalyzed cross-coupling reaction . These methods could potentially be adapted for the synthesis of 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid.
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various analytical techniques such as FTIR, NMR, and X-ray diffraction. For example, the crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined to belong to a triclinic unit cell with specific dimensions and angles, and the presence of intermolecular hydrogen bonds was noted . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of the bonding.
Chemical Reactions Analysis
The chemical reactivity of 4-substituted 2,4-dioxobutanoic acids includes their ability to inhibit enzymes and react with other compounds. For instance, some derivatives are potent inhibitors of glycolic acid oxidase, an enzyme involved in metabolic pathways . Another compound in this class reacts with aliphatic thiol compounds to form stable fluorescent adducts, which can be used for the spectrophotometric and fluorimetric determination of thiol drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The thermal stability, melting points, and solubility can be determined through thermal analysis and solubility studies. For example, a semi-organic nonlinear optical crystal in this class was found to be thermally stable up to 130°C with a melting point of 163°C . The optical properties, such as absorption wavelengths and nonlinear optical efficiency, are also of interest for potential applications in photonics . The electronic properties, including the HOMO and LUMO energies and the first hyperpolarizability, are relevant for understanding the compound's reactivity and electronic behavior .
Aplicaciones Científicas De Investigación
Antirheumatic Activity
4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid and its derivatives have been studied for their potential antirheumatic properties. For instance, KE-298, a related compound, showed significant suppressive effects on rat adjuvant arthritis, suggesting potential applications in treating rheumatic conditions (Kameo et al., 1996). Another study involving esonarimod, a structurally similar antirheumatic agent, indicated its effectiveness in synthesizing therapeutic quantities (Noguchi et al., 2002).
Glycolic Acid Oxidase Inhibition
This compound has also been investigated for its inhibitory effects on glycolic acid oxidase. Derivatives with lipophilic 4-substituents, including those structurally similar to 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid, have been synthesized and found to be potent inhibitors of this enzyme in vitro (Williams et al., 1983).
Surfactant Synthesis
The compound has been used in the synthesis of new surfactants. A study demonstrated the synthesis of a new surfactant containing a benzene spacer and the compound's structure, which was analyzed using various spectroscopic techniques. This surfactant was observed to form large-diameter premicellar aggregations below the critical micelle concentration (Chen et al., 2013).
Molecular Docking and Spectroscopic Studies
Molecular docking and spectroscopic investigations have been conducted on derivatives of this compound. Studies including vibrational, structural, electronic, and optical analysis have provided insights into their stability, charge delocalization, and potential as nonlinear optical materials (Vanasundari et al., 2018).
Methionine Salvage Pathway
Research has also explored the role of 4-methylthio-2-oxobutanoic acid, a compound in the methionine salvage pathway, which is related to 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid. This study found that the compound induces apoptosis in human cell lines, suggesting a potential role in cancer treatment or research (Tang et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7-6-8(12)2-3-9(7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAFDTBWFLFGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645383 | |
| Record name | 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid | |
CAS RN |
898767-28-7 | |
| Record name | 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromobenzo[d]thiazole-6-carbonitrile](/img/structure/B1293148.png)
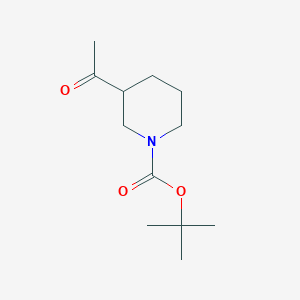
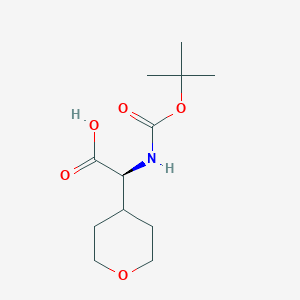
![2-{4-[(Dimethylamino)methyl]phenyl}benzonitrile](/img/structure/B1293156.png)
![3-[1-(4-methylbenzenesulfonyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]propyl 4-methylbenzene-1-sulfonate](/img/structure/B1293159.png)

